molecular formula C10H14O2 B1360320 1,4-Dimethoxy-2,3-dimethylbenzene CAS No. 39021-83-5

1,4-Dimethoxy-2,3-dimethylbenzene

Cat. No. B1360320
CAS RN: 39021-83-5
M. Wt: 166.22 g/mol
InChI Key: WSFDNTMCFUSSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethoxy-2,3-dimethylbenzene is an organic compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 1,4-Dimethoxy-2,3-dimethylbenzene involves the reaction of 1,4-dimethoxybenzene with 3-methyl-2-butanol and sulfuric acid . The electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid. The nucleophile is the 1,4-dimethoxybenzene because it is an aromatic ring .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethoxy-2,3-dimethylbenzene is characterized by its molecular formula C10H14O2 . The average mass is 166.217 Da and the monoisotopic mass is 166.099380 Da .


Chemical Reactions Analysis

1,4-Dimethoxy-2,3-dimethylbenzene is an ether. Ethers may react violently with strong oxidizing agents. In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .


Physical And Chemical Properties Analysis

1,4-Dimethoxy-2,3-dimethylbenzene is a solid or liquid at room temperature . It has a molecular weight of 166.22 .

Scientific Research Applications

Application 1: Synthesis of Sulfur-Functionalised Benzoquinones

  • Summary of the Application: 1,4-Dimethoxy-2,3-dimethylbenzene is used as a starting material in the synthesis of sulfur-functionalised benzoquinones . These compounds have potential applications in the field of electroactive compounds adsorbed onto metal surfaces .
  • Methods of Application or Experimental Procedures: The compound undergoes NBS bromination under a variety of conditions in both 1,1,1-trichloroethane and benzotrifluoride . Four different bromination products have been isolated, including the previously unknown 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene . The synthetically useful 2,3-bis(bromomethyl)-1,4-dimethoxybenzene is readily prepared using either solvent and it has been converted into new sulfur-containing quinone derivatives .
  • Results or Outcomes: The bromination of 1,4-Dimethoxy-2,3-dimethylbenzene resulted in the formation of four different bromination products . One of these products, 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, was further used to synthesize new sulfur-containing quinone derivatives .

Application 2: Perfumes and Soaps

  • Summary of the Application: 1,4-Dimethoxy-2,3-dimethylbenzene is used in the formulation of perfumes and soaps . Its sweet, floral odor makes it a desirable ingredient in these products .
  • Methods of Application or Experimental Procedures: The compound is typically mixed with other ingredients to create a unique scent profile for the perfume or soap . The exact formulation can vary widely depending on the desired end product .
  • Results or Outcomes: The use of 1,4-Dimethoxy-2,3-dimethylbenzene in perfumes and soaps contributes to the overall scent of these products . The specific impact of the compound on the scent profile would depend on the other ingredients used in the formulation .

Application 3: Developer in Black and White Film

  • Summary of the Application: 1,4-Dimethoxy-2,3-dimethylbenzene can be used as a developer in black and white film . This is due to its chemical properties which allow it to reduce silver halides to metallic silver, thereby creating the dark areas in a developed film .
  • Methods of Application or Experimental Procedures: The compound is typically dissolved in a suitable solvent along with other chemicals to form the developer solution . This solution is then used to process the film in a darkroom setting .
  • Results or Outcomes: The use of 1,4-Dimethoxy-2,3-dimethylbenzene in film development can result in high-quality black and white images with good contrast and tonal range .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,4-dimethoxy-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-8(2)10(12-4)6-5-9(7)11-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFDNTMCFUSSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192290
Record name Benzene, 1,4-dimethoxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxy-2,3-dimethylbenzene

CAS RN

39021-83-5
Record name Benzene, 1,4-dimethoxy-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039021835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-dimethoxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIMETHOXY-2,3-DIMETHYLBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethoxy-2,3-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Dimethoxy-2,3-dimethylbenzene
Reactant of Route 3
Reactant of Route 3
1,4-Dimethoxy-2,3-dimethylbenzene
Reactant of Route 4
Reactant of Route 4
1,4-Dimethoxy-2,3-dimethylbenzene
Reactant of Route 5
Reactant of Route 5
1,4-Dimethoxy-2,3-dimethylbenzene
Reactant of Route 6
Reactant of Route 6
1,4-Dimethoxy-2,3-dimethylbenzene

Citations

For This Compound
71
Citations
RA Aitken, SJ Jethwa, NV Richardson, AMZ Slawin - Tetrahedron Letters, 2016 - Elsevier
The NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene has been examined under a variety of conditions in both 1,1,1-trichloroethane and benzotrifluoride. Four different …
Number of citations: 3 www.sciencedirect.com
O Hosseinaei, D Harper, B Williams - escholarship.org
Various catalytic technologies are being developed to efficiently convert lignin into renewable chemicals. However, due to its complexity, catalytic lignin depolymerization often …
Number of citations: 0 escholarship.org
L Eberson, MP Hartshorn, F Radner… - Journal of the Chemical …, 1998 - pubs.rsc.org
The reaction between aromatic compounds ArH and halogenating agents, viz. iodine chloride, chlorine, bromine, iodine, N-bromosuccinimide and N-chlorosuccinimide, in 1,1,1,3,3,3-…
Number of citations: 54 pubs.rsc.org
P Hammershøj, E Riis, JB Christensen - … Crystallographica Section E …, 2005 - scripts.iucr.org
1,4-Dimethoxy-2,3-dimethylbenzene was brominated under radical conditions to give the title compound, C10H11Br3O4. The bond lengths and angles are generally within the normal …
Number of citations: 2 scripts.iucr.org
DW Lawson, JFW McOmie, DE West - Journal of the Chemical Society …, 1968 - pubs.rsc.org
The following methoxy-biphenylenes have been prepared: 2,7-dimethoxy-1,3,4,5,6,8-hexamethyl-,2,3,6,7-tetramethoxy-1,8-dimethyl-, and 1,4,5,8-tetramethoxy-2,3,6,7-tetramethyl-…
Number of citations: 7 pubs.rsc.org
L Eberson, O Persson, F Radner… - Research on chemical …, 1996 - Springer
The generation and reactions of aromatic radical cations by photolysis of ArH-tetranitromethane in 1,1,1,3,3,3-hexfluoropropan-2-ol (HFP) at room temperature has been investigated. …
Number of citations: 23 link.springer.com
H Miyazato, M Nakamura, S Hashimoto, S Hayashi - Food chemistry, 2013 - Elsevier
We investigated odour-active trace compounds in roasted Brazilian Arabica coffee. Aroma dilution extract analysis (AEDA) applied to the volatile oil extracted from roasted coffee brew …
Number of citations: 26 www.sciencedirect.com
J Eskildsen, T Christensen, T Reenberg… - Organic Preparations …, 2000 - Taylor & Francis
Our procedure which is shown in the Scheme, is based on the nucleophilic substitution of aromatic bromides with methoxide in the presence of Cu (1) in DMFMeOH, and is simple to …
Number of citations: 6 www.tandfonline.com
J Kang, G Hilmersson, J Santamaría… - Journal of the American …, 1998 - ACS Publications
Experimental details are given for the preparation of large self-complementary molecules capable of assembly into pseudospherical capsules. These structures exist as hydrogen …
Number of citations: 270 pubs.acs.org
L Eberson, MP Hartshorn, F Radner… - Chemical …, 1996 - pubs.rsc.org
The treatment of reactive aromatic compounds by bromine, chlorine or iodine chloride in 1,1,1,3,3,3-hexafluoropropan-2-ol gives persistent solutions of the corresponding radical cations…
Number of citations: 9 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.